

Application Note: Fluorescent Labeling of H-Met-Met-Ala-OH

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Compound of Interest

Compound Name: *H-Met-Met-Ala-OH*

CAS No.: 14486-08-9

Cat. No.: B576946

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Methodology for N-Terminal Modification of Methionine-Rich Hydrophobic Peptides

Executive Summary

Objective: To covalently attach a fluorescent reporter to the tripeptide **H-Met-Met-Ala-OH** (MMA) while preserving its structural integrity and preventing thioether oxidation.

Challenge: The **H-Met-Met-Ala-OH** sequence presents two specific chemical challenges:

- **Methionine Sensitivity:** The thioether side chains of the two Methionine residues are highly susceptible to oxidation (forming sulfoxides), particularly during the pH adjustments required for amine labeling.
- **Hydrophobicity & Size:** As a short, hydrophobic peptide (MW ~379.5 Da), MMA behaves similarly to the fluorophores themselves, making purification via size-exclusion chromatography (SEC) impossible.

Solution: This protocol utilizes N-Hydroxysuccinimide (NHS) Ester chemistry targeting the N-terminal

-amine. We employ a degassed, antioxidant-compatible workflow followed by Reverse-Phase HPLC (RP-HPLC) purification to isolate the labeled product from free dye and oxidized byproducts.

Strategic Analysis & Chemical Logic

Structural Assessment

- Target: Primary

-amine (N-terminus). pKa ~8.0.

- Interference: None. There are no Lysine (

-amine) residues, ensuring site-specific labeling at the N-terminus.

- Risk Factor (Met-Met): The Met-Met bond is prone to oxidation. Oxidized Met (+16 Da mass shift) alters hydrophobicity and biological recognition.

- Mitigation: All buffers must be degassed. Avoid vigorous vortexing (aeration). Perform reactions under inert gas (

or Ar) if possible.

Fluorophore Selection

For a small peptide like MMA, the fluorophore can double the molecular weight, drastically altering solubility and binding affinity.

- Recommendation: Use smaller, rigid fluorophores.

- FITC (Fluorescein Isothiocyanate): Classic, but sensitive to pH.[\[1\]](#)

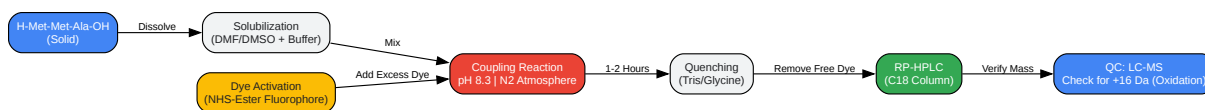
- Cyanine 3/5 (Cy3/Cy5) NHS Esters: Good photostability, but adds significant hydrophobicity.

- Alexa Fluor 488 NHS Ester: Highly soluble, minimizes aggregation. (Preferred for this protocol).

Workflow Visualization

Diagram 1: Reaction Mechanism & Logic Flow

This diagram illustrates the critical decision points and chemical pathway for labeling MMA.



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Caption: Workflow for N-terminal labeling of Met-Met-Ala. Note the critical QC step to detect Methionine oxidation.

Detailed Protocol: NHS-Ester Labeling

Materials & Reagents

Component	Specification	Purpose
Peptide	H-Met-Met-Ala-OH (>95% Purity)	Target molecule.
Fluorophore	NHS-Ester Dye (e.g., Alexa Fluor 488)	Label. Use 1 mg aliquots to prevent hydrolysis.
Reaction Buffer	100 mM NaHCO ₃ (Sodium Bicarbonate), pH 8.3	Provides basic pH for amine deprotonation. Degas before use.
Organic Solvent	Anhydrous DMF or DMSO	Solubilizes the hydrophobic peptide and dye.
Quenching Buffer	1 M Tris-HCl (pH 8.0) or 1 M Glycine	Scavenges unreacted NHS-ester.
Inert Gas	Nitrogen () or Argon	Prevents Met oxidation.

Step-by-Step Procedure

Step 1: Preparation of Reaction Buffer (Degassing)

- Prepare 10 mL of 100 mM NaHCO₃.
- Adjust pH to 8.3. Crucial: pH > 8.5 accelerates NHS hydrolysis; pH < 8.0 reduces labeling efficiency.[2]
- Degas the buffer by sonication under vacuum for 10 minutes or by bubbling high-purity for 15 minutes. This removes dissolved oxygen that attacks Methionine.

Step 2: Solubilization

- Dissolve 1 mg of **H-Met-Met-Ala-OH** in 50 L of anhydrous DMF (or DMSO).
 - Note: MMA is hydrophobic. If it does not dissolve, add DMF dropwise until clear, then dilute with reaction buffer.
- Add 450 L of the degassed NaHCO₃ buffer.
 - Final Peptide Concentration: ~2 mg/mL.
 - Final Solvent: 10% DMF / 90% Buffer.

Step 3: Coupling Reaction

- Dissolve the NHS-Ester fluorophore in anhydrous DMF at 10 mg/mL immediately before use. [3]
- Add the dye to the peptide solution.[4]
 - Stoichiometry: Use a 1.2 to 1.5 molar excess of dye over peptide.
 - Calculation: For 1 mg MMA (MW 379), you have ~2.6

mol. Use ~3.5

mol of dye.

- Flush the headspace of the vial with

gas and cap tightly.

- Incubate for 1 hour at Room Temperature in the dark with gentle agitation (rocker). Do not vortex.

Step 4: Quenching

- Add 50

L of 1 M Tris-HCl (pH 8.0) or Glycine.

- Incubate for 15 minutes. This reacts with remaining NHS-ester, preventing it from reacting non-specifically during purification.

Purification & Quality Control

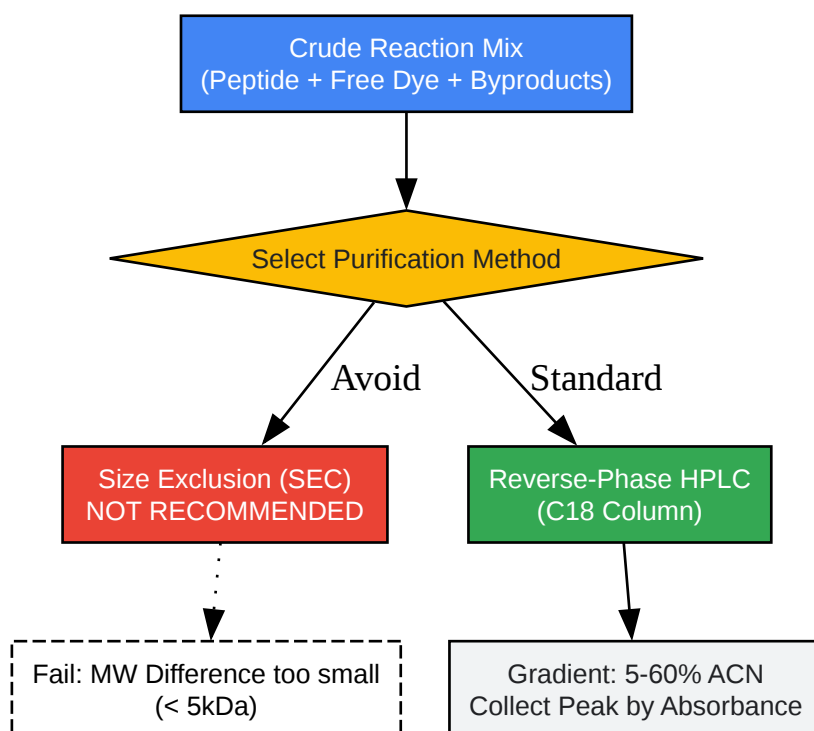
Why RP-HPLC? Size exclusion columns (e.g., PD-10, Sephadex G-25) have a cutoff of ~5000 Da. They cannot separate a ~1000 Da labeled peptide from a ~600 Da free dye. Reverse-Phase HPLC is required to separate based on hydrophobicity.[\[5\]](#)

RP-HPLC Protocol

- Column: C18 Analytical or Semi-Prep (e.g., 5 m, 100 Å pore size).
- Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).[\[5\]](#)[\[6\]](#)
- Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.[\[5\]](#)
- Gradient:
 - 0-5 min: 5% B (Isocratic hold)

- 5-25 min: 5%
- 60% B (Linear gradient)
- Note: Free dye usually elutes early (more polar) or very late (if highly hydrophobic), while the labeled peptide elutes in the middle.

Diagram 2: Purification Logic Tree



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Caption: Decision logic for purification. RP-HPLC is the only viable option for peptides < 1.5 kDa.

Quality Control (LC-MS)

Verification is critical to ensure the Met residues are intact.

Observation (Mass Spec)	Interpretation	Action
Expected Mass	MW(Peptide) + MW(Dye) - MW(HOSu)	Pass. Lyophilize and store.
+16 Da	Mono-oxidation (Met-Sulfoxide)	Fail/ repurpose. Oxidation occurred. Check buffer degassing.
+32 Da	Di-oxidation (Both Met oxidized)	Fail. Severe oxidation. Use inert atmosphere next time.
-131 Da (approx)	Unlabeled Peptide	Incomplete. Increase Dye:Peptide ratio or pH.

Storage and Stability

- Lyophilization: Freeze-dry the collected HPLC fractions immediately to remove TFA (which can degrade fluorophores over time).
- Storage: Store the lyophilized powder at -20°C, desiccated, and protected from light.
- Reconstitution: Dissolve in DMSO/DMF for stock solutions; dilute into aqueous buffer only immediately before use to prevent aggregation.

References

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- Bachem. Peptide Handling and Storage Guidelines. (Best practices for hydrophobic and Met-containing peptides).
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- Sigma-Aldrich.Methionine Oxidation in Peptides. (Technical note on stability of Met residues).

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